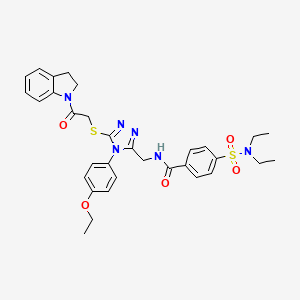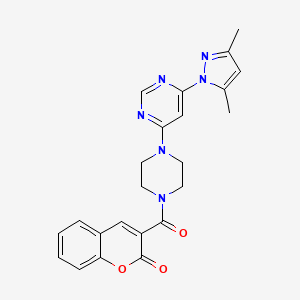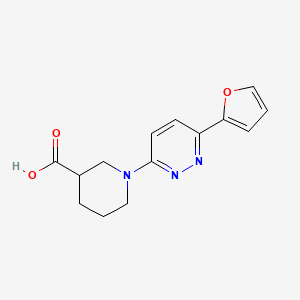![molecular formula C23H25N5O3S B2488876 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 901736-05-8](/img/structure/B2488876.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazolinone derivatives involves multiple steps, including cyclization and dehydrogenation processes. For instance, El‐Hiti (1997) outlines a method for synthesizing a range of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones with good yields through the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes, followed by dehydrogenation with thionyl chloride (El‐Hiti, 1997).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives has been extensively studied, revealing a compact and densely packed heterocyclic system. This structure is pivotal for the compound's interactions and reactivity. The synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives by Al-Salahi and Geffken (2011) highlights the versatility in modifying the core structure to produce a variety of derivatives with different functional groups (Al-Salahi & Geffken, 2011).
Chemical Reactions and Properties
Triazoloquinazolinone derivatives engage in a range of chemical reactions, leading to the formation of various products with unique chemical properties. For example, Fathalla (2015) describes the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, demonstrating the compound's reactivity towards amino acid esters (Fathalla, 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Triazoloquinazolinones are synthesized through various chemical reactions involving key intermediates and building blocks. For example, Crabb et al. (1999) described the preparation of triazoloquinazolinium betaines by treating certain thiosemicarbazides with dicyclohexylcarbodiimide, highlighting the structural diversity achievable within this chemical class (Crabb et al., 1999). Similarly, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-triazoloquinazolin-5-one derivative, showcasing the potential for creating a variety of derivatives with different chemical properties (Al-Salahi & Geffken, 2011).
Pharmacological Applications
The structural framework of triazoloquinazolinones lends itself to significant pharmacological potential. Gobinath et al. (2015) synthesized a series of triazoloquinazolinone derivatives and evaluated their H1-antihistaminic activity, finding some compounds with comparable or superior efficacy to standard drugs and with reduced sedative effects, suggesting potential applications in allergy treatment without the common side effect of sedation (Gobinath et al., 2015). Additionally, Al-Salahi and colleagues (2014) explored the synthesis of various benzo(g)triazoloquinazolinone derivatives, further demonstrating the versatility of this chemical class in producing compounds with potentially diverse pharmacological activities (Al-Salahi et al., 2014).
Antitumor Activity
Some triazoloquinazolinones have shown promising antitumor activity. Al-Suwaidan et al. (2016) reported the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, with certain derivatives exhibiting significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-13(2)15-6-8-16(9-7-15)25-21(29)12-32-23-26-18-11-20(31-5)19(30-4)10-17(18)22-24-14(3)27-28(22)23/h6-11,13H,12H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHZIDJXRLMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)



![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)